3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL
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Description
3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL, also known as DIPO, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Psychotropic, Antimicrobial, and Anti-inflammatory Applications
A study by Zablotskaya et al. (2013) explored derivatives of 3,4-dihydroisoquinolin-2(1H)-yl propanamide, demonstrating significant psychotropic, anti-inflammatory, and antimicrobial activities. These compounds showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and some antimicrobial action. The research aimed to correlate these biological effects with their structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).
Synthesis and Structural Studies
Research by Losel (1988) and Glushkov et al. (2006) delved into the synthesis and structural aspects of dihydroisoquinoline derivatives. These studies contributed to the understanding of the chemical properties and potential modifications of the 3,4-dihydroisoquinoline structure, which is fundamental for further applications in various fields (Losel, 1988), (Glushkov et al., 2006).
Biological Activity and Synthesis
Aghekyan et al. (2017) investigated the synthesis of new derivatives of tetrahydroisoquinoline, revealing moderate adrenergic blocking and sympatholytic activities. This study provided insights into the potential therapeutic applications of these compounds (Aghekyan et al., 2017).
Hemostatic Activity
Limanskii et al. (2009) synthesized new amides of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid and studied their influence on blood coagulation. They found that all synthesized compounds have hemostatic properties, with some showing significant decreases in blood coagulation time (Limanskii et al., 2009).
HIV-1 Reverse Transcriptase Inhibition
Murugesan et al. (2010) synthesized a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl) propanamides and evaluated their HIV-1 RT inhibitory activity. They identified significant inhibitors among these compounds, providing a new avenue for HIV-1 treatment research (Murugesan et al., 2010).
Novel Synthetic Methodologies
Mujde et al. (2011) and Shirsat et al. (2018) contributed to the development of new synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids. These methodologies are crucial for the synthesis of various natural products and pharmaceuticals (Mujde et al., 2011), (Shirsat et al., 2018).
Antiarrhythmic and Anticoagulant Activity
Shklyaev et al. (1999) explored the antiarrhythmic and anticoagulant properties of oximes of isoquinolyl-1-glyoxylic acid derivatives, contributing to the understanding of the therapeutic potential of these compounds in cardiovascular diseases (Shklyaev et al., 1999).
properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-9-3-7-13-8-6-11-4-1-2-5-12(11)10-13/h1-2,4-5,14H,3,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLXFERGRCSOAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513969 |
Source
|
Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL | |
CAS RN |
86368-07-2 |
Source
|
Record name | 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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